

comparative efficacy Indirubin-5-sulfonate vs indirubin-3'-monoxime

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Compound Focus: Indirubin-5-sulfonate

CAS No.: 244021-67-8

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Comparative Efficacy at a Glance

The table below summarizes the key quantitative data and characteristics of each compound gathered from the search results.

| Feature | Indirubin-3'-monoxime | Indirubin-5-sulfonate |
|---|---|---|
| Primary Kinase Targets & IC ₅₀ | GSK-3 β : ~5-50 nM [1]; CDK5/p25: ~50-100 nM [1]; CDK9 [2] | GSK-3 β : 80 nM [3]; CDK1: 5 nM [3]; CDK5: 7 nM [3] |
| Reported Therapeutic Efficacy | Rescues spatial memory deficits, attenuates A β plaques & tau pathology in AD mouse model [4]; Reduces HIV viremia in chronically infected mice [2] | Information on <i>in vivo</i> efficacy not available in search results |
| Key Mechanisms of Action | Inhibits GSK-3 β & CDK5 (key tau kinases); Modulates A β -associated pathology; Inhibits CDK9/HIV transcription [4] [1] [2] | Potent, selective, ATP-competitive inhibitor of CDK1, CDK5, and GSK-3 β [3] |
| Solubility | Improved over parent indirubin compound [2] | Cell-impermeable [3] |

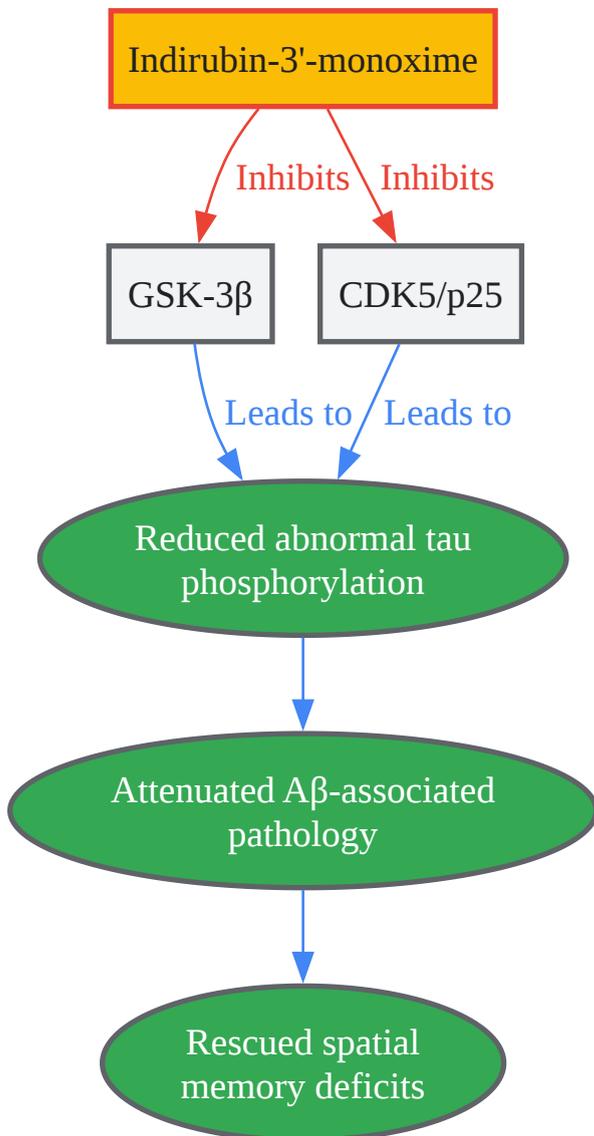
| Feature | Indirubin-3'-monoxime | Indirubin-5-sulfonate |
|-------------------------|--|-----------------------------------|
| Key Experimental Models | APP/PS1 transgenic mice (Alzheimer's model) [4]; Humanized mouse model (HIV) [2] | <i>In vitro</i> kinase assays [3] |

Detailed Experimental Data and Protocols

For researchers looking to understand or replicate the key findings, here is a summary of the critical experimental methodologies.

Indirubin-3'-monoxime

- **Alzheimer's Disease Mouse Model [4]**
 - **Model:** APP/PS1 double transgenic mice (a model of amyloid pathology).
 - **Treatment Protocol:** Treatment was initiated when mice were 5 months old and continued for 2 months.
 - **Key Assessments:**
 - **Spatial Memory:** Morris Water Maze test showed significant rescue of memory deficits.
 - **Pathology:** Immunohistochemistry and stereological analysis revealed attenuated A β deposition, tau hyperphosphorylation, glial activation, and synaptic loss.
 - **Proposed Pathway:** The therapeutic effect is linked to the inhibition of key kinases involved in AD pathogenesis, as illustrated below.



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- **HIV Transcription Inhibition [2]**
 - **Model:** Chronically HIV-infected humanized mice (HSC-NSG model).
 - **Treatment & PK:** Intraperitoneal injection; plasma concentrations above the EC₅₀ (0.5-1 μM) were sustained for over 3 hours.
 - **Key Outcome:** Durable reduction in plasma HIV RNA levels, demonstrating *in vivo* efficacy in suppressing viral transcription.

Indirubin-5-sulfonate

- **In Vitro Kinase Assay [3]**

- **Method:** The IC₅₀ values for this compound were established through *in vitro* assays that measure kinase activity.
- **Mechanism:** The inhibition is **reversible** and **competitive with respect to ATP**, meaning it binds to the kinase's active site.
- **Critical Note:** As a **cell-impermeable** compound [3], its application is generally restricted to cell-free biochemical studies to elucidate kinase function, rather than in cellular or animal models of disease.

Conclusion for Researchers

The choice between these two indirubin derivatives depends heavily on your research goals.

- **Indirubin-3'-monoxime** is the better-characterized compound for **cellular and *in vivo* applications**. It is cell-permeable and has demonstrated therapeutic efficacy in multiple animal models of human disease, including Alzheimer's disease and HIV. Its multi-kinase inhibitory profile makes it a broad tool for probing related pathways.
- **Indirubin-5-sulfonate** is a more specialized tool for **biochemical research**. Its exceptional potency and selectivity for CDK1/cyclin B, CDK5/p25, and GSK-3 β , combined with its cell-impermeability, make it ideal for highly controlled *in vitro* kinase experiments where off-target cellular effects need to be minimized.

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References

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